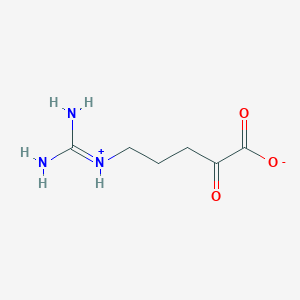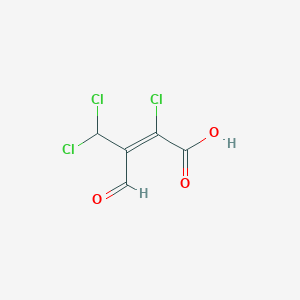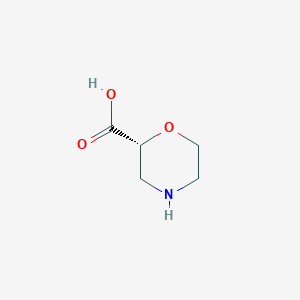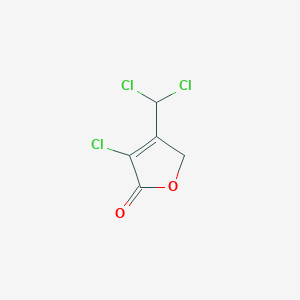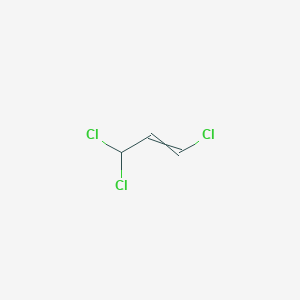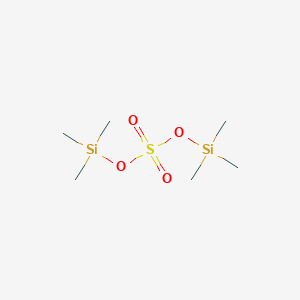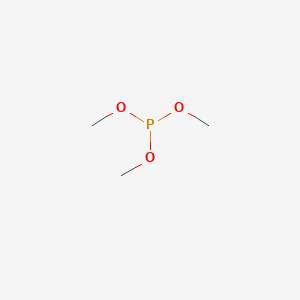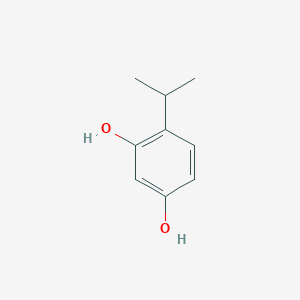
4-isopropylbenzene-1,3-diol
Vue d'ensemble
Description
4-isopropylbenzene-1,3-diol, also known as this compound, is an organic compound with the molecular formula C9H12O2. It is a derivative of resorcinol, where an isopropyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylresorcinol typically involves multiple steps:
Group Protection: 2,4-dihydroxyacetophenone is reacted with benzyl halide in the presence of anhydrous potassium carbonate and a solvent to form 2,4-dibenzyloxyacetophenone.
Grignard Reaction: The 2,4-dibenzyloxyacetophenone undergoes a Grignard reaction with a methylation reagent to produce 2,4-dibenzyloxybenzene-2’-isopropanol.
Dehydration: The 2,4-dibenzyloxybenzene-2’-isopropanol is dehydrated in the presence of acid and a solvent to yield 2,4-dibenzyloxy-1-allyl benzene.
Catalytic Hydrogenation: Finally, catalytic hydrogenation of 2,4-dibenzyloxy-1-allyl benzene in the presence of a solvent and a catalyst produces 4-isopropylresorcinol.
Industrial Production Methods
Industrial production of 4-isopropylresorcinol follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-isopropylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-isopropylbenzene-1,3-diol has several scientific research applications:
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-isopropylresorcinol involves its interaction with molecular targets such as heat shock protein 90 (HSP90). By inhibiting HSP90, it disrupts the function of multiple client proteins involved in cancer cell growth and survival. This leads to the degradation of these proteins and the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and reduced tumor growth .
Comparaison Avec Des Composés Similaires
4-isopropylbenzene-1,3-diol can be compared with other similar compounds such as:
Resorcinol: The parent compound, which lacks the isopropyl group.
4-tert-Butylresorcinol: Another derivative with a tert-butyl group instead of an isopropyl group.
4-Methylresorcinol: A derivative with a methyl group at the fourth position.
Uniqueness
The presence of the isopropyl group in 4-isopropylresorcinol imparts unique chemical and biological properties, such as enhanced hydrophobicity and specific interactions with molecular targets like HSP90, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVQIGQENWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178070 | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23504-03-2 | |
| Record name | 4-Isopropylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23504-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Isopropylresorcinol a promising scaffold for developing new glioblastoma treatments?
A1: 4-Isopropylresorcinol demonstrates potential as a scaffold for novel glioblastoma treatments due to its ability to be incorporated into molecules that target multiple pathways crucial for tumor survival. For example, research highlights its use in developing dual-acting molecules that inhibit both monoamine oxidase A (MAO-A) and heat shock protein 90 (HSP90) []. This dual inhibition strategy is particularly relevant to glioblastoma, a highly aggressive brain cancer, as it simultaneously disrupts tumor cell growth and survival mechanisms.
Q2: How do structural modifications to 4-Isopropylresorcinol impact its activity against HSP90?
A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the 4-Isopropylresorcinol scaffold significantly influence its inhibitory activity against HSP90 []. For instance, incorporating a benzamide group via ring-opening of five-membered heterocycles conjugated to the 4-Isopropylresorcinol core led to compounds with potent HSP90 inhibitory activity and promising in vitro and in vivo anti-tumor effects. These findings suggest that specific structural modifications can enhance the binding affinity and efficacy of 4-Isopropylresorcinol derivatives, paving the way for developing more potent and selective HSP90 inhibitors for glioblastoma treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
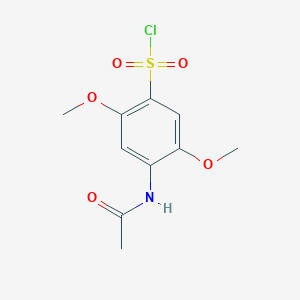
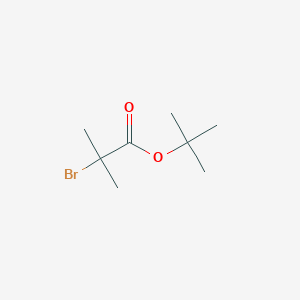

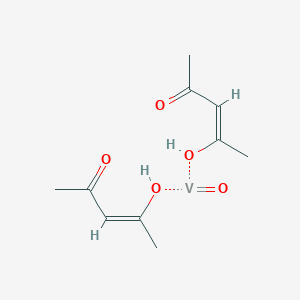
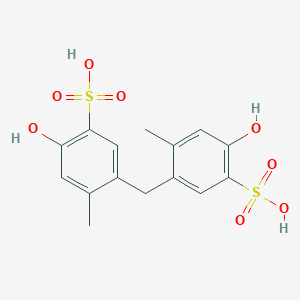

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)
